6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazine core, a piperazine ring, and a benzodioxole moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of 5-bromo-benzo[d][1,3]dioxole with appropriate reagents such as PdCl₂, xantphos, and Cs₂CO₃ in 1,4-dioxane at 130°C.
Piperazine Ring Formation: The benzodioxole derivative is then reacted with piperazine in the presence of a base like potassium carbonate in anhydrous xylene at boiling point (130°C) for 9 hours.
Triazine Core Attachment: The final step involves the coupling of the piperazine derivative with a triazine precursor under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be performed on the triazine core using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of hydroxylated derivatives
Reduction: Formation of reduced triazine derivatives
Substitution: Formation of substituted piperazine derivatives
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis due to its versatile functional groups. It serves as a precursor for the synthesis of more complex molecules.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development .
Medicine
The compound has shown promise in preclinical studies as an anticancer agent. Its ability to selectively target cancer cells while sparing normal cells makes it a valuable molecule for further investigation .
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and functional properties.
Mechanism of Action
The mechanism of action of 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound is known to bind to dopamine receptors, particularly D2 and D3 receptors, exerting dopaminergic effects . This interaction modulates neurotransmitter release and signaling pathways, leading to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Piribedil: A dopamine receptor agonist with a similar piperazine structure.
Benzo[d][1,3]dioxole Derivatives: Compounds with similar benzodioxole moieties used in various pharmacological applications.
Uniqueness
6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine stands out due to its combination of a triazine core, piperazine ring, and benzodioxole moiety. This unique structure provides a diverse range of chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H24FN7O2 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
6-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H24FN7O2/c23-16-2-4-17(5-3-16)25-22-27-20(26-21(24)28-22)13-30-9-7-29(8-10-30)12-15-1-6-18-19(11-15)32-14-31-18/h1-6,11H,7-10,12-14H2,(H3,24,25,26,27,28) |
InChI Key |
IINLIVOMRAHMMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=NC(=NC(=N4)NC5=CC=C(C=C5)F)N |
Origin of Product |
United States |
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